Cas no 1327203-14-4 (3-methyl-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}butan-1-one)

3-methyl-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}butan-1-one 化学的及び物理的性質
名前と識別子
-
- 3-methyl-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}butan-1-one
- 3-methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one
- 3-methyl-1-(3-(3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)butan-1-one
- F6064-0650
- 3-methyl-1-[3-(3-pyrimidin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]butan-1-one
- AKOS024796496
- 1327203-14-4
-
- インチ: 1S/C14H17N5O2/c1-9(2)6-11(20)19-7-10(8-19)14-17-13(18-21-14)12-15-4-3-5-16-12/h3-5,9-10H,6-8H2,1-2H3
- InChIKey: JEEKOBNIHAGDQS-UHFFFAOYSA-N
- SMILES: O1C(C2CN(C(CC(C)C)=O)C2)=NC(C2N=CC=CN=2)=N1
計算された属性
- 精确分子量: 287.13822480g/mol
- 同位素质量: 287.13822480g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 6
- 重原子数量: 21
- 回転可能化学結合数: 4
- 複雑さ: 366
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 0.7
- トポロジー分子極性表面積: 85Ų
3-methyl-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}butan-1-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6064-0650-10mg |
3-methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one |
1327203-14-4 | 10mg |
$118.5 | 2023-09-09 | ||
Life Chemicals | F6064-0650-20mg |
3-methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one |
1327203-14-4 | 20mg |
$148.5 | 2023-09-09 | ||
Life Chemicals | F6064-0650-2μmol |
3-methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one |
1327203-14-4 | 2μmol |
$85.5 | 2023-09-09 | ||
Life Chemicals | F6064-0650-10μmol |
3-methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one |
1327203-14-4 | 10μmol |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6064-0650-5mg |
3-methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one |
1327203-14-4 | 5mg |
$103.5 | 2023-09-09 | ||
Life Chemicals | F6064-0650-5μmol |
3-methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one |
1327203-14-4 | 5μmol |
$94.5 | 2023-09-09 | ||
Life Chemicals | F6064-0650-50mg |
3-methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one |
1327203-14-4 | 50mg |
$240.0 | 2023-09-09 | ||
Life Chemicals | F6064-0650-75mg |
3-methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one |
1327203-14-4 | 75mg |
$312.0 | 2023-09-09 | ||
Life Chemicals | F6064-0650-15mg |
3-methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one |
1327203-14-4 | 15mg |
$133.5 | 2023-09-09 | ||
Life Chemicals | F6064-0650-100mg |
3-methyl-1-{3-[3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yl]azetidin-1-yl}butan-1-one |
1327203-14-4 | 100mg |
$372.0 | 2023-09-09 |
3-methyl-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}butan-1-one 関連文献
-
Kazuaki Kawashima,Eigo Miyazaki,Masafumi Shimawaki,Yuki Inoue,Hiroki Mori,Noriko Takemura,Kazuo Takimiya Polym. Chem., 2013,4, 5224-5227
-
Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
-
Rae Hyung Kang,Jeong-Eun Jang,Seong Jae Kang,Michael J. Sailor,Seung Geun Yeo Nanoscale Horiz., 2020,5, 1213-1225
-
Fan Yang,Xiurong Yang Analyst, 2014,139, 6122-6125
-
Yanyan Lv,Lei Li,Yi Zhou,Miao Yu,Jianquan Wang,Jianxin Liu,Jiagui Zhou,Zongqing Fan,Ziqiang Shao RSC Adv., 2017,7, 43512-43520
-
MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
-
Peng Chang,Hui Mei,Shixiang Zhou,Konstantinos G. Dassios,Laifei Cheng J. Mater. Chem. A, 2019,7, 4230-4258
-
Patrycja Nitoń,Andrzej Żywociński,Marcin Fiałkowski,Robert Hołyst Nanoscale, 2013,5, 9732-9738
-
Dewang Ma,Yingchun Zhao,Jia Wu,Ting Cui,Jiandong Ding Soft Matter, 2009,5, 4635-4637
3-methyl-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}butan-1-oneに関する追加情報
Introduction to 3-methyl-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}butan-1-one (CAS No: 1327203-14-4)
3-methyl-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}butan-1-one is a structurally complex organic compound that has garnered significant attention in the field of pharmaceutical chemistry due to its unique molecular framework and potential biological activities. This compound, identified by the chemical abstracts service number CAS No: 1327203-14-4, belongs to a class of heterocyclic derivatives that exhibit promising properties for further investigation in drug discovery and medicinal chemistry.
The molecular structure of 3-methyl-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}butan-1-one incorporates multiple heterocyclic rings, including a pyrimidine ring, an oxadiazole ring, and an azetidine ring. These heterocycles are well-known for their ability to modulate various biological pathways, making this compound a valuable scaffold for developing novel therapeutic agents. The presence of the methyl group at the 3-position of the butanone moiety further enhances its structural diversity and functional potential.
In recent years, there has been a growing interest in exploring the pharmacological properties of compounds with intricate heterocyclic architectures. The combination of a pyrimidine ring and an oxadiazole ring in 3-methyl-1-{3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-yloxy)azetidinyl}butanone suggests potential interactions with biological targets such as enzymes and receptors. This has prompted researchers to investigate its possible applications in treating various diseases, including inflammatory disorders, infectious diseases, and cancer.
One of the most compelling aspects of this compound is its potential to act as a dual-action molecule. The presence of multiple functional groups allows it to engage with different biological targets simultaneously. For instance, the pyrimidine ring can interact with nucleic acid-binding proteins, while the oxadiazole and azetidine rings can modulate enzyme activity. This dual-targeting strategy has been shown to enhance the efficacy of therapeutic agents by simultaneously addressing multiple aspects of a disease pathway.
Recent studies have highlighted the importance of 3-methyl-butanone derivatives in drug development. These compounds have been found to exhibit a range of biological activities, including anti-inflammatory, antimicrobial, and antitumor effects. The structural features of 3-methyl-butanone, such as the presence of a methyl group at the 1-position and various substituents at other positions, contribute to its versatility in modulating biological processes.
The pyrimidine moiety is particularly noteworthy due to its prevalence in many biologically active molecules. Pyrimidine derivatives are known for their ability to interact with DNA and RNA, making them valuable candidates for developing antiviral and anticancer drugs. In 3-methyl-butanone, the pyrimidine ring is linked to an oxadiazole ring through an azetidine bridge. This arrangement creates a rigid structure that can potentially enhance binding affinity to biological targets.
The oxadiazole ring is another key feature of this compound that contributes to its pharmacological potential. Oxadiazole derivatives have been reported to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant effects. The presence of an oxadiazole ring in 3-methyl-butanone suggests that it may be capable of modulating inflammatory pathways and other disease-related processes.
The azetidine ring adds another layer of complexity to the molecular structure of this compound. Azetidine derivatives have been explored for their potential applications in drug development due to their ability to interact with various biological targets. In 3-methyl-butanone, the azetidine ring is connected to the oxadiazole ring through a hydroxyl linkage. This configuration may enhance the compound's ability to interact with biological targets by providing additional binding sites.
One area where this compound shows particular promise is in the treatment of inflammatory diseases. Inflammatory processes are associated with various pathological conditions, including arthritis, asthma, and autoimmune diseases. The dual-targeting strategy employed by 3-methyl-butanone allows it to modulate multiple aspects of inflammation simultaneously. This approach has been shown to be more effective than single-targeting strategies in controlling inflammation-related symptoms.
Another potential application of 3-methyl-butanone is in the treatment of infectious diseases. Infectious agents often rely on specific enzymes and receptors for their survival and replication. By targeting these molecules directly, therapeutic agents can inhibit pathogen growth effectively. The complex structure of 3-methyl-butanone suggests that it may be capable of interacting with multiple targets involved in infectious disease pathways.
In conclusion, 3-methyl-butanone (CAS No: 1327203144) is a structurally intricate organic compound with significant pharmacological potential. Its unique molecular framework incorporates multiple heterocyclic rings that can interact with various biological targets simultaneously. This dual-targeting strategy makes it a valuable candidate for developing novel therapeutic agents for treating inflammatory diseases and infectious diseases.
1327203-14-4 (3-methyl-1-{3-3-(pyrimidin-2-yl)-1,2,4-oxadiazol-5-ylazetidin-1-yl}butan-1-one) Related Products
- 896378-91-9(8-(3-methoxybenzoyl)-4-(4-methylbenzenesulfonyl)-1-oxa-4,8-diazaspiro4.5decane)
- 2995-04-2(3,5-Dichloro-4-fluorophenol)
- 33556-04-6(methyl 4-amino-2-methoxybenzoate hydrochloride)
- 179686-45-4(tert-butyl N-(2-oxoazepan-3-yl)carbamate)
- 1292739-70-8(1-(Quinazolin-4-yl)piperidin-3-amine)
- 1189886-32-5(N-(4-bromophenyl)-2-[2-(3-methylphenyl)-3-oxo-1,4,8-triazaspiro[4.5]dec-1-en-8-yl]acetamide)
- 1706449-72-0(N4-[2-methyl-6-(2-methylimidazol-1-yl)pyrimidin-4-yl]benzene-1,4-diamine)
- 959582-72-0(1,2-Pyrrolidinedicarboxylic acid, 2-(2-furanylmethyl)-, 1-(1,1-dimethylethyl) ester, (2R)-)
- 2228198-44-3(5-(1-bromopropan-2-yl)-1,3-oxazole)
- 2138278-44-9(3-[Ethyl(propyl)amino]-2-[(triphenylmethyl)amino]propan-1-ol)




